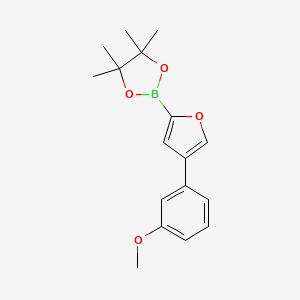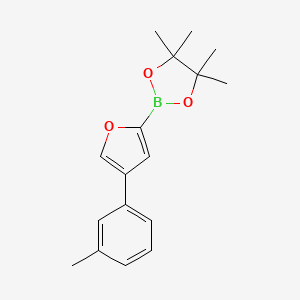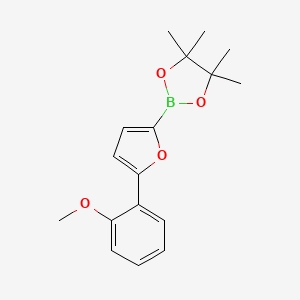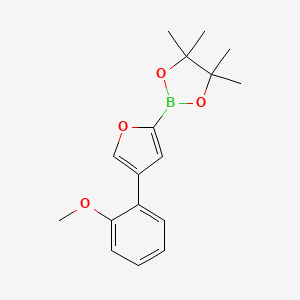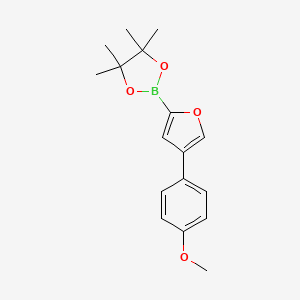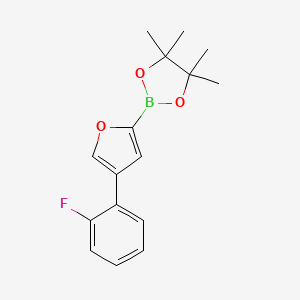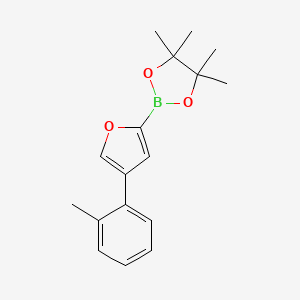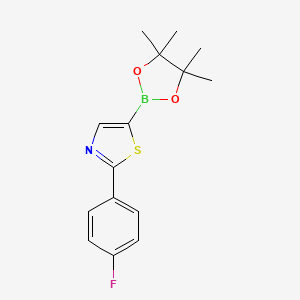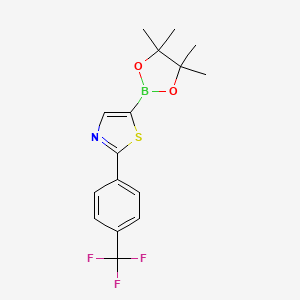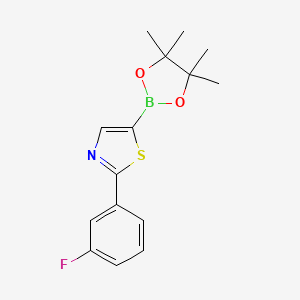
2-(3-Fluorophenyl)thiazole-5-boronic acid pinacol ester
Overview
Description
2-(3-Fluorophenyl)thiazole-5-boronic acid pinacol ester (FTPE) is a novel compound with a wide range of applications in scientific research. This versatile compound is highly reactive, and its unique structure makes it an ideal choice for a variety of experiments. FTPE is used in a variety of fields, including organic synthesis, material science, and biochemistry. FTPE has a number of advantages over other compounds, including its low cost, high reactivity, and its ability to form strong bonds.
Mechanism of Action
2-(3-Fluorophenyl)thiazole-5-boronic acid pinacol ester is highly reactive due to its unique structure. The boronic acid group is capable of forming strong bonds with other molecules, which makes it an ideal choice for a variety of experiments. The 3-fluorophenyl group also helps to increase the reactivity of the compound.
Biochemical and Physiological Effects
2-(3-Fluorophenyl)thiazole-5-boronic acid pinacol ester has a number of biochemical and physiological effects. It is known to interact with proteins, enzymes, and other biological molecules. It can also affect the structure and function of these molecules. 2-(3-Fluorophenyl)thiazole-5-boronic acid pinacol ester is also known to interact with receptors and other cellular components.
Advantages and Limitations for Lab Experiments
2-(3-Fluorophenyl)thiazole-5-boronic acid pinacol ester has a number of advantages over other compounds. It is relatively inexpensive, highly reactive, and capable of forming strong bonds. Additionally, it is relatively easy to synthesize in a laboratory setting. However, it is important to note that 2-(3-Fluorophenyl)thiazole-5-boronic acid pinacol ester can be toxic if ingested or inhaled, and should be handled with caution.
Future Directions
2-(3-Fluorophenyl)thiazole-5-boronic acid pinacol ester has a number of potential future applications. It could be used to create a variety of compounds, including pharmaceuticals, dyes, and fragrances. It could also be used to study the structure and function of proteins, enzymes, and other biological molecules. Additionally, it could be used to create polymers and other materials. Finally, 2-(3-Fluorophenyl)thiazole-5-boronic acid pinacol ester could be used to study the interaction between receptors and other cellular components.
Synthesis Methods
2-(3-Fluorophenyl)thiazole-5-boronic acid pinacol ester is synthesized by a two-step process. In the first step, phenylthiazole-5-boronic acid is reacted with 3-fluorophenol in the presence of a catalyst. This reaction produces 2-(3-fluorophenylthiazole-5-boronic acid, which is then reacted with pinacol ester in the second step. This reaction produces the desired 2-(3-Fluorophenyl)thiazole-5-boronic acid pinacol ester. This two-step process is relatively straightforward and can be performed in a laboratory setting.
Scientific Research Applications
2-(3-Fluorophenyl)thiazole-5-boronic acid pinacol ester has a wide range of applications in scientific research. It is used in organic synthesis, material science, and biochemistry. In organic synthesis, 2-(3-Fluorophenyl)thiazole-5-boronic acid pinacol ester is used to synthesize a variety of compounds, including pharmaceuticals, dyes, and fragrances. In material science, 2-(3-Fluorophenyl)thiazole-5-boronic acid pinacol ester is used to create polymers and other materials. In biochemistry, 2-(3-Fluorophenyl)thiazole-5-boronic acid pinacol ester is used to study the structure and function of proteins, enzymes, and other biological molecules.
properties
IUPAC Name |
2-(3-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BFNO2S/c1-14(2)15(3,4)20-16(19-14)12-9-18-13(21-12)10-6-5-7-11(17)8-10/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSHRJDOJGHUBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301140430 | |
| Record name | Thiazole, 2-(3-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)thiazole-5-boronic acid pinacol ester | |
CAS RN |
1402174-43-9 | |
| Record name | Thiazole, 2-(3-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402174-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole, 2-(3-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



